![molecular formula C19H18D6N2OS B1149852 (+/-)-Methotrimeprazine (D6) CAS No. 1189805-51-3](/img/structure/B1149852.png)
(+/-)-Methotrimeprazine (D6)
Overview
Description
(+/-)-Methotrimeprazine (D6) is a chemical compound that belongs to the phenothiazine class of drugs. It is widely used in scientific research for its potential therapeutic applications in various medical conditions.
Scientific Research Applications
Comparison with Other Drugs : Methotrimeprazine has been compared with other drugs like haloperidol for cancer-related nausea management, showing no significant difference in response rates (Hardy et al., 2019). Similarly, when compared with meperidine and dimenhydrinate for severe migraine treatment, methotrimeprazine showed comparable effectiveness (Stiell et al., 1991).
Pain Management : Studies have shown that methotrimeprazine can be effective in pain management, such as in labor pain, with performance similar to standard narcotic analgesics like meperidine (Dekornfeld et al., 1964).
Pharmacokinetics and Stability : Research has focused on understanding the pharmacokinetics of methotrimeprazine, including its plasma and erythrocyte levels, and its stability when diluted with sodium chloride (Hardy et al., 2011).
Use in Palliative Care : Methotrimeprazine has been widely used in palliative care for managing symptoms like nausea, vomiting, and agitation in patients with advanced cancer (Kennett et al., 2005).
Analgesic Properties : It has been identified as an effective analgesic, comparable to morphine in certain situations like postoperative pain (Lasagna & Dekornfeld, 1961).
Pediatric Palliative Care : Methotrimeprazine's role in managing end-of-life symptoms in infants and children has been explored, indicating its efficacy in palliating complex symptoms (Hohl et al., 2013).
properties
IUPAC Name |
3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVVMDWGGWHTJ-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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